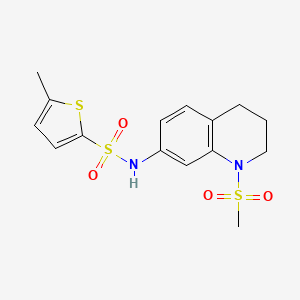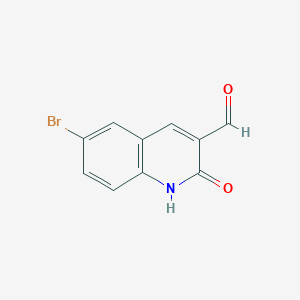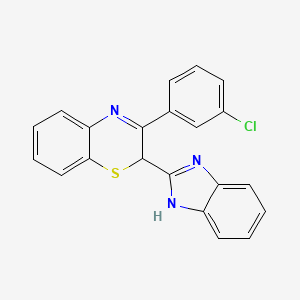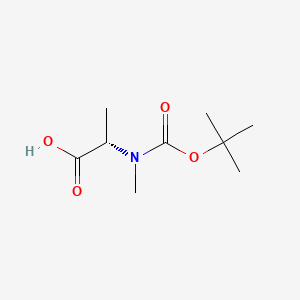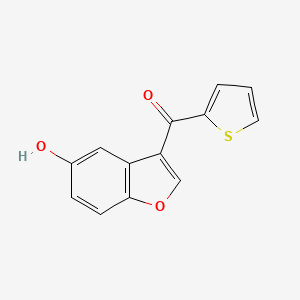
5,6-dihydronaphthalene-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydronaphthalene-2-carboxylic acid: is an organic compound with the molecular formula C₁₁H₁₀O₂ . It is a derivative of naphthalene, characterized by the presence of a carboxylic acid group at the second position and a partially hydrogenated naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dihydronaphthalene-2-carboxylic acid typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-naphthoic acid using a palladium catalyst under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-2,3-dicarboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to form fully hydrogenated derivatives using catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Palladium on carbon (Pd/C) catalyst under hydrogen gas.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Naphthalene-2,3-dicarboxylic acid.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry: 5,6-Dihydronaphthalene-2-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It is used in the synthesis of pharmaceutical agents and as a ligand in drug design .
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its derivatives are used in the manufacture of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 5,6-dihydronaphthalene-2-carboxylic acid is primarily related to its ability to undergo various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects. The exact pathways and molecular targets depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Naphthalene-2-carboxylic acid: Lacks the hydrogenation at the 5,6 positions.
5,6-Dimethoxynaphthalene-2-carboxylic acid: Contains methoxy groups at the 5 and 6 positions instead of hydrogen atoms.
Uniqueness: 5,6-Dihydronaphthalene-2-carboxylic acid is unique due to its partially hydrogenated naphthalene ring, which imparts different chemical reactivity compared to fully aromatic naphthalene derivatives. This unique structure allows for selective reactions and the formation of specific derivatives that are not easily accessible from other naphthalene compounds.
Propriétés
IUPAC Name |
5,6-dihydronaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h2,4-7H,1,3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOKEAPOECTGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1)C=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(4-chlorophenyl)methyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione](/img/structure/B2753293.png)
![(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid](/img/structure/B2753295.png)
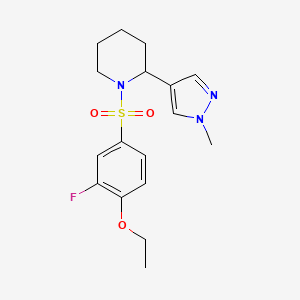
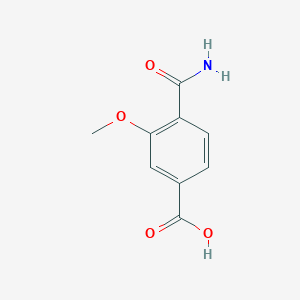
![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2753298.png)
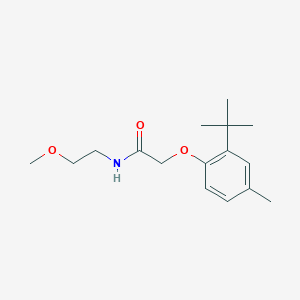
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2753301.png)
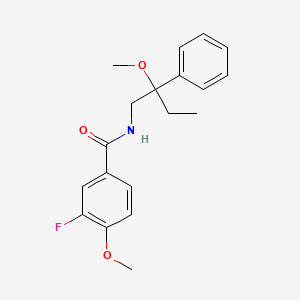
![N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide](/img/structure/B2753305.png)
